

Application Note: Advanced Analytical Characterization of 4-Methoxy-2,6-dimethylaniline Hydrochloride

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Compound of Interest

Compound Name:	4-Methoxy-2,6-dimethylaniline hydrochloride
CAS No.:	102440-03-9
Cat. No.:	B2429576

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Introduction & Chemical Context

4-Methoxy-2,6-dimethylaniline hydrochloride (CAS: 102440-03-9)[1] is the stable, easily handled hydrochloride salt of the electron-rich aromatic amine 4-methoxy-2,6-dimethylaniline (CAS: 34743-49-2)[2]. This sterically hindered compound is a critical building block in advanced organometallic synthesis. It is extensively utilized to synthesize specialized N-heterocyclic carbene (NHC) ligands for copper-catalyzed C–H carboxylation[3], pyridine diimine pincer ligands for the iron-catalyzed hydrogenation of alpha-olefins[4], and as a primary precursor in the iron-catalyzed formation of 2-aminopyridines[5].

Because of its application in highly sensitive transition-metal catalytic systems, ensuring the absolute purity and structural integrity of this intermediate is paramount. Trace impurities—such as unreacted starting materials, positional isomers, or oxidation products—can poison metal catalysts or alter the steric environment of the resulting ligands.

Physicochemical Properties

Understanding the physical properties of the analyte is the first step in designing a robust analytical workflow.

Table 1: Key Physicochemical Properties

Property	Value
Chemical Name	4-Methoxy-2,6-dimethylaniline hydrochloride
CAS Registry Number	102440-03-9 (HCl Salt) / 34743-49-2 (Free Base)
Molecular Formula	C9H14ClNO
Molecular Weight	187.67 g/mol (Salt) / 151.21 g/mol (Free Base)
Appearance	Off-white to light blue/purple crystalline solid
Solubility	Soluble in Water, Methanol, and DMSO; Insoluble in Hexanes

Analytical Strategy & Causality

As a Senior Application Scientist, I have designed a multi-modal characterization strategy that leaves no room for structural ambiguity.

- **Chromatographic Purity (HPLC-UV):** We utilize a low-pH mobile phase modified with Trifluoroacetic acid (TFA). **Causality:** The acidic environment ensures the primary amine remains fully protonated, preventing secondary ion-exchange interactions with residual silanols on the C18 stationary phase, which is the primary cause of peak tailing in amine analysis.
- **Exact Mass Confirmation (HR-LC-MS):** We switch the modifier from TFA to Formic Acid. **Causality:** TFA causes severe ion suppression in Electrospray Ionization (ESI). Formic acid provides the necessary protons for the $[M+H]^+$ adduct without suppressing the signal, allowing for sub-5 ppm mass accuracy.

- **Regiochemical Elucidation (Multinuclear NMR):** We utilize DMSO-d6 rather than CDCl3. Causality: The hydrochloride salt exhibits poor solubility in non-polar halogenated solvents. Furthermore, DMSO-d6 slows the proton exchange rate of the -NH3+ group, allowing it to be observed as a distinct, broad downfield signal, confirming the salt form.

Experimental Protocols

Protocol 1: Chromatographic Purity via RP-HPLC-UV

Objective: Quantify chromatographic purity and resolve potential positional isomers.

- **Sample Preparation:** Accurately weigh 10.0 mg of **4-Methoxy-2,6-dimethylaniline hydrochloride**. Dissolve in 10.0 mL of Diluent (Water:Acetonitrile 80:20 v/v) to yield a 1.0 mg/mL stock. Sonicate for 5 minutes until fully dissolved.
- **Instrument Setup:**
 - Column: Zorbax Eclipse Plus C18, 4.6 × 150 mm, 3.5 μm.
 - Column Temperature: 30 °C.
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 5 μL.
 - Detection: UV at 210 nm (for universal aromatic absorption) and 254 nm.
- **Mobile Phase Preparation:**
 - Mobile Phase A: 0.1% TFA in Milli-Q Water.
 - Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.
- **System Suitability (Self-Validation):** Prior to sample analysis, inject a standard solution (0.1 mg/mL) six consecutive times. The protocol is considered valid and self-calibrated only if the relative standard deviation (%RSD) of the main peak area is ≤ 2.0%, and the USP tailing factor is ≤ 1.5.

Table 2: HPLC Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B	Curve
0.0	95	5	Initial
2.0	95	5	Isocratic hold
15.0	40	60	Linear gradient
18.0	5	95	Column wash
20.0	5	95	Isocratic wash
20.1	95	5	Re-equilibration
25.0	95	5	End

Protocol 2: Exact Mass Confirmation via HR-LC-MS

Objective: Verify the molecular formula via accurate mass and isotopic pattern.

- Sample Preparation: Dilute the HPLC stock solution to 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
- Instrument Setup: ESI-TOF (Time-of-Flight) mass spectrometer operating in positive ion mode (ESI+).
- Parameters: Capillary voltage at 3.5 kV; Desolvation temperature at 350 °C; Cone gas flow at 50 L/h.
- Validation (Self-Validation): The theoretical [M+H]⁺ for the free base (C₉H₁₃NO) is 152.1075 m/z^[5]. The instrument must be calibrated with a known lock-mass (e.g., Leucine Enkephalin). The analysis is valid only if the mass error of the target peak is ≤ 5 ppm.

Protocol 3: Structural Elucidation via ¹H and ¹³C NMR

Objective: Confirm the symmetric 1,2,4,6-substitution pattern of the aromatic ring.

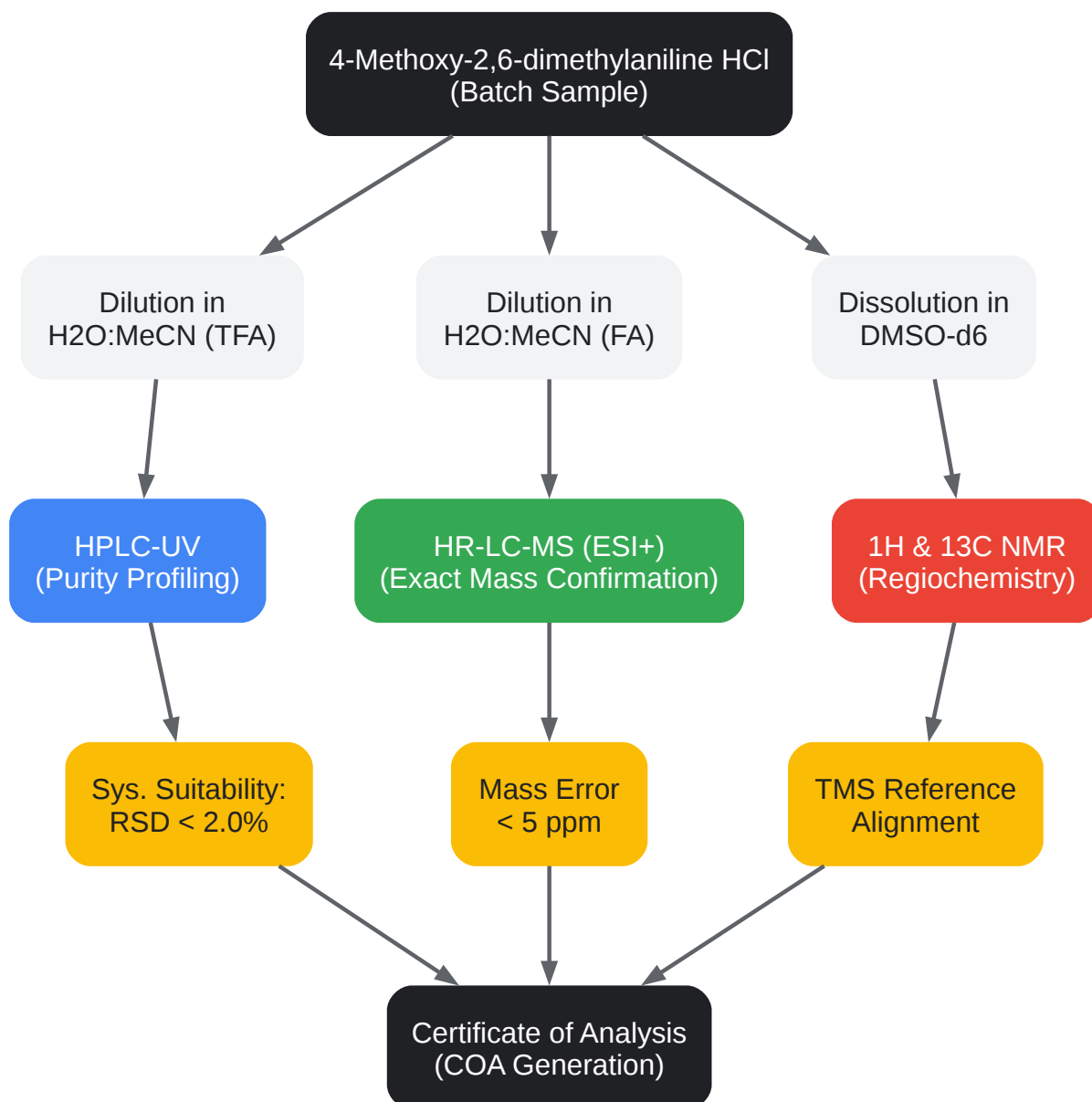
- Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v TMS (Tetramethylsilane) as an internal reference. Transfer to a 5 mm NMR tube.

- Instrument Setup: 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.
- Acquisition (1H): 16 scans, 2s relaxation delay, 30° pulse angle.
- Acquisition (13C): 512 scans, 2s relaxation delay, complete proton decoupling (WALTZ-16).
- Data Processing & Validation: Phase and baseline correct the spectra. Reference the internal TMS peak exactly to 0.00 ppm. The presence of a highly symmetric integration pattern validates the absence of asymmetrical positional isomers.

Table 3: Expected NMR Chemical Shifts (in DMSO-d6)

Nucleus	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
1H	9.80	br s	3H	-NH3+ (Salt form)
1H	6.85	s	2H	Ar-H (C3, C5)
1H	3.72	s	3H	-OCH3
1H	2.30	s	6H	Ar-CH3 (C2, C6)
13C	158.5	s	-	C4 (C-OMe)
13C	135.2	s	-	C2, C6 (C-CH3)
13C	123.8	s	-	C1 (C-NH3+)
13C	114.0	s	-	C3, C5 (CH-Ar)
13C	55.6	s	-	-OCH3
13C	18.5	s	-	Ar-CH3

Workflow Visualization



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Fig 1: Multi-modal analytical workflow for 4-Methoxy-2,6-dimethylaniline HCl characterization.

References

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